1-bromo-4-(propan-2-yloxy)butane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-propan-2-yloxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-7(2)9-6-4-3-5-8/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMITPIOKXNEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthesis of 1 Bromo 4 Propan 2 Yloxy Butane: Methodological Advancements and Mechanistic Considerations
Retrosynthetic Analysis of 1-bromo-4-(propan-2-yloxy)butane
Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available precursors. For this compound, the primary disconnections involve the ether linkage and the carbon-bromine bond.
The central ether bond (C-O-C) is a logical point for disconnection. This approach, rooted in the logic of the Williamson ether synthesis, leads to two potential precursor pairs. youtube.commasterorganicchemistry.com
Disconnection A: Cleavage of the bond between the oxygen and the butanyl chain suggests an isopropoxide nucleophile and a 4-bromobutyl electrophile. The synthons are the propan-2-yloxy anion and a 4-bromobutyl cation, which correspond to the reagents isopropanol (B130326) (or its alkoxide) and a 1,4-disubstituted butane (B89635), such as 1,4-dibromobutane (B41627).
Disconnection B: Alternatively, cleaving the bond between the oxygen and the isopropyl group points to a 4-bromobutan-1-oxide nucleophile and an isopropyl electrophile. The corresponding reagents would be 4-bromobutan-1-ol and an isopropyl halide, like 2-bromopropane.
From a strategic standpoint, Disconnection A is generally preferred. The Williamson ether synthesis proceeds via an SN2 mechanism, which is most efficient with unhindered, primary alkyl halides. masterorganicchemistry.comlibretexts.org The use of 1,4-dibromobutane (a primary halide) minimizes the competing E2 elimination reaction. In contrast, Disconnection B involves a secondary alkyl halide (2-bromopropane), where the use of a strong alkoxide base would likely lead to significant formation of propene through E2 elimination, reducing the yield of the desired ether. libretexts.org
Table 1: Comparative Analysis of Retrosynthetic Disconnections for the Ether Moiety
| Disconnection Route | Electrophile | Nucleophile | Mechanistic Preference | Potential Side Reaction |
|---|---|---|---|---|
| Route A | 1,4-dibromobutane (Primary Halide) | Isopropoxide | SN2 (Favored) | Minimal |
| Route B | 2-bromopropane (Secondary Halide) | 4-bromobutan-1-oxide | SN2 (Disfavored) | E2 Elimination (Major) |
The introduction of the bromine atom can be approached in two ways: carrying it through the synthesis from the start or adding it at the end via functional group interconversion (FGI).
Early Introduction: This strategy involves using a starting material that already contains the bromine atom, such as 1,4-dibromobutane or 4-bromobutan-1-ol. The synthetic challenge then becomes performing the etherification step selectively without affecting the C-Br bond. This is the more direct approach suggested by the preferred retrosynthetic pathway (Disconnection A).
Late-Stage Introduction (FGI): An alternative is to synthesize the precursor alcohol, 4-(propan-2-yloxy)butan-1-ol, and then convert the terminal hydroxyl group into a bromide in the final step. This is a common strategy that avoids potential side reactions of the bromo group during the ether formation step. This conversion is typically achieved using standard halogenating agents. science-revision.co.uk
Classical Synthetic Routes to this compound
The retrosynthetic pathways discussed above translate into several viable classical synthetic methods for preparing this compound.
The Williamson ether synthesis is the most prominent method for constructing the ether linkage in the target molecule. francis-press.com This reaction involves the SN2 displacement of a halide by an alkoxide. masterorganicchemistry.com
A documented synthesis involves the reaction of isopropanol with sodium metal to form sodium isopropoxide. prepchem.com This alkoxide is then treated with 1,4-dibromobutane. The isopropoxide ion acts as a nucleophile, attacking one of the primary carbons of 1,4-dibromobutane and displacing one of the bromide ions to form the desired ether. prepchem.com
Reaction: CH₃CH(OH)CH₃ + Na → CH₃CH(O⁻Na⁺)CH₃ + ½ H₂ CH₃CH(O⁻Na⁺)CH₃ + Br(CH₂)₄Br → CH₃CH(O)CH₃-(CH₂)₄Br + NaBr
To drive the reaction, a strong base is required to deprotonate the alcohol. While elemental sodium is effective, sodium hydride (NaH) is also commonly used as it forms hydrogen gas as a benign byproduct. youtube.comyoutube.com The choice of a primary alkyl halide (1,4-dibromobutane) is crucial to maximize the yield by favoring the SN2 pathway over E2 elimination. masterorganicchemistry.com
Should the synthesis proceed via a late-stage functional group interconversion, the precursor 4-(propan-2-yloxy)butan-1-ol would be converted to this compound. This transformation involves substituting the hydroxyl group with a bromine atom.
The reaction typically proceeds through an ionic mechanism. Radical mechanisms are not suitable for this specific conversion.
Using Hydrobromic Acid (HBr): The alcohol can be treated with concentrated HBr, often with a catalyst like sulfuric acid. The mechanism involves the initial protonation of the hydroxyl group by the acid to form a good leaving group (water). The bromide ion (Br⁻) then acts as a nucleophile, attacking the primary carbon in an SN2 fashion and displacing the water molecule. science-revision.co.uk
Using Phosphorus Tribromide (PBr₃): PBr₃ is another effective reagent for converting primary alcohols to alkyl bromides under milder conditions. The alcohol's oxygen atom attacks the phosphorus atom, displacing a bromide ion. This newly freed bromide ion then attacks the carbon atom bearing the activated hydroxyl group (now a good leaving group), resulting in the formation of the C-Br bond.
Table 2: Common Halogenating Agents for Alcohol to Bromide Conversion
| Reagent | Mechanism | Conditions | Byproducts |
|---|---|---|---|
| HBr / H₂SO₄ | Ionic (SN2) | Heat | Water |
| PBr₃ | Ionic (SN2) | Often at 0 °C to room temp. | H₃PO₃ (Phosphorous acid) |
The synthesis of this compound can be designed as a multi-step sequence starting from simple, inexpensive aliphatic precursors.
Route 1: From 1,4-dibromobutane (Most Direct)
Alkoxide Formation: React isopropanol with a strong base like sodium hydride (NaH) or sodium metal (Na) to form sodium isopropoxide. libretexts.orgprepchem.com
Williamson Ether Synthesis: Add 1,4-dibromobutane to the sodium isopropoxide solution. A 1:1 molar ratio is targeted to favor mono-substitution, yielding this compound. prepchem.com
Route 2: From Tetrahydrofuran (B95107) (THF)
Ring Opening: Cleave the THF ring using hydrobromic acid (HBr) to generate 4-bromobutan-1-ol. This reaction takes advantage of the ether linkage's susceptibility to cleavage by strong acids.
Williamson Ether Synthesis: Deprotonate the resulting 4-bromobutan-1-ol with a base, and react the subsequent alkoxide with an isopropyl halide. However, this route is less favorable due to the secondary nature of the halide. A more viable approach is to deprotonate a separate molecule of isopropanol and have it react with the 4-bromobutan-1-ol, though protecting the hydroxyl group on the butanol fragment might be necessary to prevent self-reaction.
Route 3: From 1,4-butanediol (B3395766)
Mono-etherification: React 1,4-butanediol with an isopropyl source under conditions that favor mono-alkylation. This can be challenging and may require protecting one of the hydroxyl groups first.
Bromination: Convert the remaining terminal hydroxyl group of the resulting 4-(propan-2-yloxy)butan-1-ol to a bromide using a suitable halogenating agent like PBr₃ or HBr. science-revision.co.uk
Modern and Sustainable Synthetic Approaches to this compound
Catalytic Methods for Enhanced Selectivity and Yield of this compound
Catalytic approaches are central to modern synthesis, offering pathways that are more efficient and selective than stoichiometric methods. For the synthesis of this compound, Phase-Transfer Catalysis (PTC) represents a significant improvement upon the classical Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com
The reaction involves two immiscible phases: an organic phase containing the substrate (e.g., 1,4-dibromobutane) and an aqueous phase containing the nucleophile (sodium isopropoxide, generated in situ from isopropanol and a base like sodium hydroxide). youtube.com A phase-transfer catalyst, typically a quaternary ammonium salt such as Tetrabutylammonium bromide (TBAB), facilitates the reaction. theaic.org The lipophilic cation of the catalyst pairs with the isopropoxide anion, transporting it from the aqueous phase into the organic phase where it can react with the 1,4-dibromobutane. youtube.comcore.ac.uk
This methodology offers several advantages:
Enhanced Reactivity: By bringing the nucleophile into the organic phase, the reaction rate is significantly increased compared to a heterogeneous mixture without a catalyst. ptfarm.pl
Milder Conditions: PTC allows the reaction to proceed at lower temperatures and with less aggressive bases (e.g., aqueous NaOH instead of sodium metal), which improves the selectivity for the desired mono-alkoxylated product over the di-substituted ether. ptfarm.pl
Improved Sustainability: The use of water as a solvent and the reduction in the need for anhydrous organic solvents make the process more environmentally friendly. crdeepjournal.org
The selectivity of the reaction is crucial. To favor the formation of this compound, 1,4-dibromobutane is typically used in excess relative to the isopropoxide. The catalyst enables the reaction to occur under controlled conditions where the mono-substituted product is formed preferentially.
Flow Chemistry and Continuous Processing for Scalable Production of this compound
Flow chemistry, or continuous processing, offers a paradigm shift from traditional batch production, providing significant advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow system could involve pumping streams of the reactants (e.g., a solution of isopropoxide and a solution of 1,4-dibromobutane) to a T-mixer, where they combine before entering a heated reactor coil.
Key benefits of a continuous flow approach include:
Precise Temperature Control: The high surface-area-to-volume ratio of the reactor tubing allows for rapid and uniform heating, enabling precise control over the reaction temperature. This is critical for maximizing selectivity and minimizing byproduct formation.
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, reducing the risks associated with exothermic events or handling unstable intermediates.
Rapid Optimization: A flow setup allows for the rapid screening of reaction conditions, such as temperature, residence time (the time reactants spend in the heated zone), and stoichiometric ratios, by simply adjusting flow rates and setpoints.
Scalability: Production can be scaled up by running the system for longer periods or by "scaling out" (running multiple systems in parallel), bypassing the challenges associated with scaling up batch reactors.
In-line purification modules, such as packed columns containing scavengers or adsorbents, can be integrated into the flow path to remove excess reactants or byproducts, delivering a cleaner product stream.
Solvent-Free and Environmentally Benign Methodologies in the Synthesis of this compound
Green chemistry principles encourage the reduction or elimination of volatile organic solvents. Several strategies can be applied to the synthesis of this compound to make it more environmentally benign.
One approach is microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by directly and efficiently heating the reactants. sacredheart.edu This can lead to higher yields and cleaner reaction profiles. For a Williamson ether synthesis, a solvent-free approach may be possible, using one of the liquid reactants as the reaction medium. sacredheart.edu
Another green strategy is the use of alternative, more sustainable solvents. Deep Eutectic Solvents (DES), for example, are a class of ionic fluids that are often biodegradable, non-toxic, and inexpensive. They can be effective media for nucleophilic substitution reactions and can often be recovered and reused, reducing waste. researchgate.net
Furthermore, the principles of PTC contribute to the environmental credentials of the synthesis by enabling the use of water as a solvent and reducing the reliance on volatile and often toxic organic solvents. ptfarm.plcrdeepjournal.org
Optimization of Reaction Parameters for the Synthesis of this compound
Fine-tuning reaction parameters is essential to maximize the yield and purity of the target compound while minimizing reaction time and resource consumption.
Influence of Temperature, Pressure, and Stoichiometric Ratios
The Williamson ether synthesis is highly sensitive to reaction conditions. wikipedia.org
Temperature: Higher temperatures generally increase the reaction rate. francis-press.com However, for the synthesis of this compound from 1,4-dibromobutane, excessive heat can promote the formation of the undesired di-substituted byproduct, 1,4-di(propan-2-yloxy)butane. It can also encourage elimination side reactions. libretexts.org Therefore, the temperature must be carefully optimized to find a balance between a practical reaction rate and high selectivity for the mono-substituted product. Microwave-assisted synthesis has shown that specific optimal temperatures can lead to maximum yield and purity. sacredheart.edusacredheart.edu
Pressure: For reactions conducted in sealed vessels, particularly with volatile reactants or at temperatures above the solvent's boiling point (as is common in microwave synthesis), pressure will increase. While not typically a primary manipulated variable in this specific synthesis, it allows for reactions to be run at higher temperatures than would be possible at atmospheric pressure, accelerating the process.
Stoichiometric Ratios: To selectively synthesize the mono-substituted product, a molar excess of 1,4-dibromobutane relative to sodium isopropoxide is typically employed. This ensures that the isopropoxide is more likely to encounter a molecule of 1,4-dibromobutane than the already-formed this compound product, thus minimizing the second substitution reaction.
The following interactive table illustrates a hypothetical optimization study for the synthesis.
| Entry | Molar Ratio (Dibromobutane:Isopropoxide) | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| 1 | 2 : 1 | 60 | 4 | 55 |
| 2 | 3 : 1 | 60 | 4 | 70 |
| 3 | 4 : 1 | 60 | 4 | 78 |
| 4 | 4 : 1 | 80 | 2 | 85 |
| 5 | 4 : 1 | 100 | 2 | 75 (Increased byproducts) |
This table contains hypothetical data for illustrative purposes.
Role of Catalyst Loading and Ligand Design in Syntheses of this compound
In catalytic syntheses, the nature and amount of the catalyst are critical variables.
Catalyst Loading: In the context of Phase-Transfer Catalysis, catalyst loading refers to the amount of the quaternary ammonium salt used. While a higher catalyst loading can increase the reaction rate, it also increases cost and can complicate purification. The optimal loading is the minimum amount of catalyst required to achieve a desirable reaction rate. Typically, this ranges from 1-10 mol% relative to the limiting reagent.
Catalyst/Ligand Structure: For PTC, the structure of the catalyst is important. The lipophilicity of the cation (e.g., the length of the alkyl chains in a tetraalkylammonium salt) affects its ability to transfer the nucleophile into the organic phase. core.ac.uk While "ligand design" is not a term typically used for simple PTC catalysts, the choice of the quaternary salt is analogous to selecting the right catalyst structure.
In more advanced, metal-catalyzed etherification reactions (which represent an alternative to the Williamson synthesis), ligand design is paramount. In palladium- or copper-catalyzed C-O cross-coupling reactions, for example, the ligand bound to the metal center directly influences the catalyst's reactivity, stability, and selectivity. nih.govresearchgate.net The steric and electronic properties of the ligand can be tuned to promote the desired bond formation and suppress side reactions. While not the standard method for this particular aliphatic ether, such advanced catalytic systems are at the forefront of synthetic methodology for constructing more complex ethers.
The table below shows a hypothetical screening of phase-transfer catalysts and their loading.
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | TBAB | 1 | 6 | 65 |
| 2 | TBAB | 5 | 3 | 82 |
| 3 | TBAB | 10 | 3 | 83 |
| 4 | TEBAC | 5 | 4 | 75 |
This table contains hypothetical data for illustrative purposes. TBAB = Tetrabutylammonium bromide; TEBAC = Triethylbenzylammonium chloride.
Purity Assessment Methodologies for Synthesized this compound
The rigorous assessment of purity for synthesized this compound is paramount to ensure its suitability for subsequent applications and to adhere to quality control standards. A combination of chromatographic and spectroscopic techniques is typically employed to effectively separate, quantify, and structurally confirm the target compound while also identifying and characterizing any process-related impurities.
Chromatographic Techniques for Separation and Quantification of this compound and Process-Related Impurities
Chromatographic methods are indispensable for the separation of this compound from starting materials, byproducts, and other impurities that may be present in the crude reaction mixture. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly utilized techniques for this purpose.
Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is a powerful tool for the analysis of volatile compounds like this compound. The choice of the stationary phase is critical for achieving optimal separation. A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane-based stationary phase, is often suitable for the separation of alkyl halides and ethers.
Potential process-related impurities that could be identified and quantified using GC include unreacted starting materials such as 4-(propan-2-yloxy)butan-1-ol and any remaining brominating agent or its byproducts. Other potential impurities could arise from side reactions, such as the formation of isomeric products or compounds resulting from elimination reactions. The retention time of each compound is a characteristic feature under a specific set of chromatographic conditions, allowing for their identification by comparison with reference standards. Quantification is typically achieved by creating a calibration curve using standards of known concentration.
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be employed, particularly for less volatile impurities or when derivatization is undesirable. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be a common starting point for method development. Detection is typically performed using an ultraviolet (UV) detector, although the chromophore in this compound is not particularly strong. Therefore, a refractive index (RI) detector or a mass spectrometer (LC-MS) could provide better sensitivity and specificity.
A well-developed HPLC method can effectively separate the target compound from non-volatile impurities, catalysts, and other reaction components. As with GC, quantification is achieved through the use of calibration curves generated from reference standards.
Table 1: Illustrative Chromatographic Conditions for Purity Assessment
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl polysiloxane stationary phase | C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase/Carrier Gas | Helium or Nitrogen | Isocratic or gradient elution with a mixture of acetonitrile and water |
| Injector Temperature | 250 °C | Ambient |
| Oven Temperature Program | e.g., Initial temp 60 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min | Isothermal at, for example, 30 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis Detector (at a low wavelength, e.g., 210 nm) or Mass Spectrometer (MS) |
| Flow Rate | 1 mL/min | 1 mL/min |
Spectroscopic and Spectrometric Approaches for Confirmation of this compound Structure and Absence of Byproducts
Spectroscopic and spectrometric techniques are essential for the unambiguous structural confirmation of the synthesized this compound and for ensuring the absence of structurally related byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each set of non-equivalent protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a detailed map of the proton environment within the molecule. For instance, one would expect to see a doublet for the methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, and triplets for the methylene (B1212753) groups of the butane chain, with the methylene group attached to the bromine atom appearing at the most downfield position among the aliphatic signals.
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., methyl, methylene, methine) and its electronic environment. For this compound, one would expect to see signals corresponding to the two methyl carbons of the isopropyl group, the methine carbon of the isopropyl group, and the four distinct carbons of the butane chain. The carbon attached to the bromine atom would be expected to have a chemical shift in the range typical for bromoalkanes.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C NMR Chemical Shift (ppm) |
| (CH₃)₂CH- | ~1.15 | Doublet | 6H | ~22 |
| (CH₃)₂CH- | ~3.60 | Septet | 1H | ~72 |
| -OCH₂CH₂CH₂CH₂Br | ~3.45 | Triplet | 2H | ~70 |
| -OCH₂CH₂CH₂CH₂Br | ~1.70 | Multiplet | 2H | ~29 |
| -OCH₂CH₂CH₂CH₂Br | ~1.90 | Multiplet | 2H | ~30 |
| -OCH₂CH₂CH₂CH₂Br | ~3.40 | Triplet | 2H | ~33 |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). A characteristic feature of bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The fragmentation pattern can further confirm the structure, with common fragmentation pathways including the loss of the bromine atom and cleavage of the ether linkage.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic C-H stretching vibrations for the alkyl groups in the 2850-3000 cm⁻¹ region. A prominent C-O stretching band for the ether linkage would be expected around 1100 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers (around 500-600 cm⁻¹). The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the absence of the starting alcohol impurity.
By combining these chromatographic and spectroscopic techniques, a comprehensive purity profile of the synthesized this compound can be established, ensuring its identity, quality, and suitability for its intended use.
Chemical Reactivity and Transformative Potential of 1 Bromo 4 Propan 2 Yloxy Butane
Nucleophilic Substitution Reactions of 1-bromo-4-(propan-2-yloxy)butane
The primary alkyl bromide structure of this compound is highly amenable to nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. These reactions are fundamental in synthetic organic chemistry for the introduction of a wide array of functional groups.
Formation of Amino, Cyano, Azido, Thiol, and Other Heteroatom-Containing Derivatives from this compound
The electrophilic carbon atom bonded to the bromine in this compound readily reacts with various nucleophiles to yield a diverse range of derivatives. These transformations are typically carried out via a bimolecular nucleophilic substitution (SN2) mechanism.
Amino Derivatives: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding primary, secondary, or tertiary amines. For instance, treatment with ammonia would yield 4-(propan-2-yloxy)butan-1-amine.
Cyano Derivatives: The introduction of a cyano group, a valuable precursor for carboxylic acids, amines, and other functional groups, is achieved by reacting the bromoalkane with a cyanide salt, such as sodium or potassium cyanide. This reaction produces 5-(propan-2-yloxy)pentanenitrile.
Azido Derivatives: Azide (B81097) derivatives are useful intermediates for the synthesis of amines via reduction or for constructing triazoles through "click" chemistry. The reaction of this compound with sodium azide (NaN₃) yields 1-azido-4-(propan-2-yloxy)butane. The synthesis of similar azido-bromoalkanes, like 1-azido-4-bromobutane, is well-documented and proceeds through the nucleophilic substitution of one bromine in 1,4-dibromobutane (B41627) with an azide ion. achemblock.comchemspider.comnih.gov
Thiol Derivatives: Thiols can be prepared by reacting the alkyl bromide with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH). To avoid the formation of the corresponding thioether as a byproduct, the thiol is often generated in situ or by using a reagent like thiourea (B124793) followed by hydrolysis. The resulting product would be 4-(propan-2-yloxy)butane-1-thiol.
The table below summarizes these representative nucleophilic substitution reactions.
| Nucleophile | Product | General Reaction Scheme |
|---|---|---|
| Ammonia (NH₃) | 4-(propan-2-yloxy)butan-1-amine | R-Br + Nu⁻ → R-Nu + Br⁻ (where R = 4-(propan-2-yloxy)butyl) |
| Cyanide (CN⁻) | 5-(propan-2-yloxy)pentanenitrile | |
| Azide (N₃⁻) | 1-azido-4-(propan-2-yloxy)butane | |
| Hydrosulfide (SH⁻) | 4-(propan-2-yloxy)butane-1-thiol | |
| Hydroxide (B78521) (OH⁻) | 4-(propan-2-yloxy)butan-1-ol |
Stereochemical Aspects of SN1/SN2 Pathways Involving this compound
The stereochemical outcome of a nucleophilic substitution reaction is dictated by the operative mechanism, either SN1 (unimolecular) or SN2 (bimolecular).
SN2 Pathway: For this compound, a primary alkyl halide, the SN2 pathway is strongly favored. khanacademy.orgyoutube.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). khanacademy.orgquora.com This process leads to an inversion of configuration at the carbon center if it is chiral. quora.comyoutube.com Since the carbon bearing the bromine in this compound is not a stereocenter, the reaction will proceed without generating stereoisomers, but the mechanistic principle of backside attack remains. The rate of SN2 reactions is dependent on the concentration of both the alkyl halide and the nucleophile. youtube.comlibretexts.org Primary alkyl halides are ideal substrates for SN2 reactions due to minimal steric hindrance around the reaction center. khanacademy.orgyoutube.com
SN1 Pathway: The SN1 mechanism, which proceeds through a carbocation intermediate, is highly disfavored for primary alkyl halides like this compound. libretexts.org The formation of a primary carbocation is energetically unfavorable. If a primary carbocation were to form, it would likely undergo a hydride shift to form a more stable secondary carbocation. However, the energy barrier for the initial formation of the primary carbocation is generally too high for this pathway to be significant. SN1 reactions typically lead to a racemic mixture of products if the starting material is chiral, as the planar carbocation can be attacked from either face by the nucleophile. libretexts.org
Organometallic Reactions Utilizing this compound
The carbon-bromine bond in this compound can be converted into a carbon-metal bond, transforming the electrophilic carbon into a nucleophilic one. This "umpolung" (reversal of polarity) opens up a vast area of synthetic possibilities for carbon-carbon bond formation.
Grignard Reagent Formation and Subsequent C-C Bond Coupling Reactions with this compound
One of the most common organometallic transformations is the formation of a Grignard reagent. masterorganicchemistry.com Reaction of this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, 4-(propan-2-yloxy)butylmagnesium bromide. byjus.comyoutube.com
This Grignard reagent is a powerful nucleophile and a strong base. It can react with a wide range of electrophiles, such as:
Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively. byjus.comyoutube.com
Esters: To produce tertiary alcohols, with the addition of two equivalents of the Grignard reagent. masterorganicchemistry.com
Carbon Dioxide: To yield a carboxylic acid (5-(propan-2-yloxy)pentanoic acid) after acidic workup. masterorganicchemistry.com
Epoxides: To form primary alcohols via ring-opening.
| Electrophile | Initial Product | Final Product (after workup) |
|---|---|---|
| Formaldehyde (CH₂O) | Alkoxide | 5-(propan-2-yloxy)pentan-1-ol |
| Aldehyde (R'CHO) | Alkoxide | Secondary Alcohol |
| Ketone (R'COR'') | Alkoxide | Tertiary Alcohol |
| Carbon Dioxide (CO₂) | Carboxylate | 5-(propan-2-yloxy)pentanoic acid |
Organolithium and Organozinc Chemistry Derived from this compound Precursors
Organolithium Reagents: Similar to Grignard reagents, organolithium reagents can be prepared by reacting this compound with lithium metal. wikipedia.orgmasterorganicchemistry.com The resulting 4-(propan-2-yloxy)butyllithium is an even more potent nucleophile and base than its Grignard counterpart. wikipedia.orgsigmaaldrich.com These reagents undergo similar reactions with electrophiles but are generally more reactive. sigmaaldrich.com An alternative method to generate organolithium species is through lithium-halogen exchange, often using commercially available reagents like n-butyllithium or t-butyllithium, although this is more common for aryl and vinyl halides. wikipedia.orgtaylorandfrancis.com
Organozinc Reagents: Organozinc compounds can be prepared from this compound. These reagents are generally less reactive than Grignard or organolithium reagents, which can be advantageous for achieving higher selectivity in certain reactions, such as additions to aldehydes in the presence of ketones. A key application of organozinc reagents derived from α-halo esters is the Reformatsky reaction, though this is not directly applicable to this compound itself. However, the derived zinc reagent could potentially be used in Negishi cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) with Derivatives of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. While this compound itself is not a typical substrate for direct coupling in many of these reactions, its derivatives are highly valuable.
Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organohalide. nih.gov To utilize this compound in a Suzuki coupling, it would first be converted into an organometallic intermediate, such as the Grignard or organolithium reagent, and then reacted with a boron electrophile (e.g., triisopropyl borate (B1201080) or an isopropoxy pinacol (B44631) borane) to form a boronic acid or boronic ester. researchgate.netyoutube.com This 4-(propan-2-yloxy)butyl boronic ester could then be coupled with various aryl or vinyl halides/triflates under palladium catalysis to form complex molecular structures. researchgate.netprinceton.edu
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. nih.govwikipedia.orgnumberanalytics.com While direct coupling of alkyl halides is not the standard protocol, recent developments have shown that nickel-catalyzed and even some copper-catalyzed systems can couple non-activated alkyl halides with alkynes. researchgate.netacs.org Therefore, it is conceivable that this compound could be coupled directly with a terminal alkyne under specialized catalytic conditions.
Heck Reaction: The classic Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. jk-sci.com The use of unactivated alkyl halides in Heck reactions has been a long-standing challenge due to issues like slow oxidative addition and competing β-hydride elimination. nih.govrsc.org However, modern advancements, including the use of dual-ligand systems and photo-induced reactions, have enabled the Heck coupling of primary, secondary, and even tertiary alkyl halides. acs.orgacs.org This opens the possibility for the direct reaction of this compound with an alkene to form a new, substituted alkene. nih.gov
Elimination Reactions and the Formation of Unsaturated Derivatives from this compound
The presence of a bromo group on the primary carbon of the butane (B89635) chain allows this compound to undergo elimination reactions, typically via an E2 (bimolecular elimination) mechanism in the presence of a strong, non-nucleophilic base. masterorganicchemistry.comlibretexts.org This reaction involves the concerted removal of a proton from the β-carbon (the carbon adjacent to the carbon bearing the bromine) and the departure of the bromide leaving group, resulting in the formation of a carbon-carbon double bond. masterorganicchemistry.com
For this compound, the α-carbon is C1, and the only β-carbon is C2. Therefore, the elimination reaction exclusively yields a single unsaturated derivative, 4-(propan-2-yloxy)but-1-ene . The reaction is typically carried out by heating the substrate with a strong base such as potassium tert-butoxide (t-BuOK) in a suitable solvent like tetrahydrofuran (THF).
| Reactant | Base/Conditions | Major Product | Mechanism |
| This compound | Potassium tert-butoxide (t-BuOK), Heat | 4-(propan-2-yloxy)but-1-ene | E2 |
Functional Group Interconversions of the Ether Moiety in this compound
The ether linkage in this compound, while generally stable, can undergo specific transformations under certain conditions, allowing for further functionalization of the molecule. libretexts.orgchemistrysteps.com
Ethers are known to be cleaved by strong acids, most effectively by hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgwikipedia.org The reaction mechanism, either Sₙ1 or Sₙ2, depends on the nature of the alkyl groups attached to the ether oxygen. chemistrysteps.comlongdom.org
In this compound, the ether oxygen is bonded to a primary alkyl group (the butoxy chain) and a secondary alkyl group (the isopropyl group). In the presence of a strong acid like HBr, the ether oxygen is first protonated to form a good leaving group (an alcohol). Subsequently, the bromide ion acts as a nucleophile and attacks one of the adjacent carbon atoms. For ethers with only primary and secondary alkyl groups, the cleavage typically proceeds via an Sₙ2 mechanism. libretexts.org The nucleophile (Br⁻) will preferentially attack the less sterically hindered carbon atom. libretexts.orglibretexts.org
Between the primary carbon of the butyl group and the secondary carbon of the isopropyl group, the primary carbon is significantly less hindered. Therefore, Sₙ2 attack by the bromide ion will occur at the C4 position of the butane chain. This results in the cleavage of the C-O bond to yield isopropanol (B130326) and 1,4-dibromobutane .
| Reactant | Reagent | Products | Mechanism | Rationale |
| This compound | Excess HBr, Heat | Isopropanol and 1,4-dibromobutane | Sₙ2 | Nucleophilic attack at the less sterically hindered primary carbon of the protonated ether. |
If an excess of the acid is used, the initially formed isopropanol may be further converted to 2-bromopropane.
The phrase "derivatives of this compound" implies that the initial compound is first modified, and then the resulting molecule undergoes oxidation or reduction. A common strategy would be to first replace the reactive bromide with a different functional group.
Oxidation of Derivatives:
A key derivative for oxidation can be synthesized by substituting the bromide with a hydroxyl group, for example, via an Sₙ2 reaction with hydroxide or by using an acetate (B1210297) surrogate followed by hydrolysis. This produces 4-(propan-2-yloxy)butan-1-ol . This primary alcohol can then be oxidized.
Oxidation to an Aldehyde: Using mild oxidizing agents such as Pyridinium Chlorochromate (PCC) in a solvent like dichloromethane (B109758) (DCM) allows for the selective oxidation of the primary alcohol to the corresponding aldehyde, 4-(propan-2-yloxy)butanal .
Oxidation to a Carboxylic Acid: Stronger oxidizing agents, such as chromium trioxide (CrO₃) in an aqueous acidic solution (Jones reagent) or potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol all the way to the carboxylic acid, 4-(propan-2-yloxy)butanoic acid .
Another potential site for oxidation is the C-H bond positioned alpha to the ether oxygen. researchgate.net In the isopropyl group, this is a tertiary C-H bond. Direct oxidation at this site can be achieved with specific reagents, potentially converting the isopropyl ether into an ester or ketone derivative after subsequent steps, although this can be less selective.
| Derivative | Reagent(s) | Product | Product Class |
| 4-(propan-2-yloxy)butan-1-ol | Pyridinium Chlorochromate (PCC) | 4-(propan-2-yloxy)butanal | Aldehyde |
| 4-(propan-2-yloxy)butan-1-ol | Jones Reagent (CrO₃, H₂SO₄, acetone) | 4-(propan-2-yloxy)butanoic acid | Carboxylic Acid |
Reduction of Derivatives:
Reduction strategies can be applied to oxidized derivatives. For instance, the carboxylic acid derivative, 4-(propan-2-yloxy)butanoic acid , can be reduced back to the primary alcohol, 4-(propan-2-yloxy)butan-1-ol . This is typically accomplished using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) in a solvent such as THF, followed by an aqueous workup.
Alternatively, the carboxylic acid can be converted to an ester, for example, methyl 4-(propan-2-yloxy)butanoate , through Fischer esterification. The reduction of esters to ethers is a more modern transformation that can be achieved using specific catalytic systems, for instance, with silanes in the presence of a Lewis acid. nih.gov This would convert the ester group into a methyl ether, yielding 1-methoxy-4-(propan-2-yloxy)butane .
| Derivative | Reagent(s) | Product | Product Class |
| 4-(propan-2-yloxy)butanoic acid | 1. LiAlH₄, THF; 2. H₂O | 4-(propan-2-yloxy)butan-1-ol | Primary Alcohol |
| Methyl 4-(propan-2-yloxy)butanoate | Silane/Lewis Acid Catalyst System | 1-methoxy-4-(propan-2-yloxy)butane | Diether |
Applications of 1 Bromo 4 Propan 2 Yloxy Butane As a Versatile Synthetic Building Block
Role in Natural Product Synthesis
The structural motif of a butane-ether is present in various natural products, and 1-bromo-4-(propan-2-yloxy)butane represents a potential precursor for the introduction of such a fragment.
Ether lipids are a class of lipids in which one or more of the hydroxyl groups of glycerol (B35011) are linked to an alkyl or alkenyl chain via an ether bond, in contrast to the more common ester linkage. nih.gov These lipids are found in various organisms, including archaea, where they form the core of the cell membrane. nih.gov The synthesis of complex lipid analogues is crucial for studying their biological functions and for developing potential therapeutic agents. nih.gov
While direct literature evidence for the use of this compound in the total synthesis of complex lipid analogues is scarce, its structure makes it a plausible candidate for such syntheses. The 4-(isopropoxy)butyl chain could be introduced into a glycerol backbone via Williamson ether synthesis. For instance, a protected glycerol derivative with a free hydroxyl group could be deprotonated with a strong base to form an alkoxide, which would then react with this compound to form the desired ether linkage. rsc.org This strategy would install the C7 ether fragment, which can be a part of more complex lipid structures. The synthesis of archaeal bipolar lipid analogues, for example, often involves the coupling of two diether lipid halves, and a building block derived from this compound could potentially be employed in such a strategy. nih.gov
Polyketides and terpenoids are two of the largest and most diverse classes of natural products, with many possessing potent biological activities. nih.govnih.gov Their synthesis often relies on a fragment-based approach, where smaller, functionalized building blocks are coupled together to construct the complex carbon skeleton.
Currently, there is no specific information in the scientific literature detailing the use of this compound in the fragment assembly of polyketides or terpenoids. However, given its nature as an alkylating agent, it could theoretically be used to introduce the 4-(isopropoxy)butyl fragment into a growing polyketide or terpenoid chain. For example, the Grignard reagent derived from this compound could be added to an aldehyde or ketone intermediate in a polyketide synthesis. Alternatively, in terpenoid synthesis, the compound could be used to alkylate a nucleophilic position on a precursor molecule. acs.org The isopropoxy group would likely be stable to many of the reaction conditions used in such syntheses.
Contributions to Pharmaceutical Intermediate Synthesis
The development of new pharmaceuticals often involves the synthesis of novel heterocyclic compounds and the construction of diverse molecular libraries for screening.
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and form the core of many approved drugs. nih.govontosight.ai The synthesis of substituted heterocycles is a major focus of pharmaceutical research. This compound can serve as a key reagent for the N-alkylation of various nitrogen-containing heterocycles.
For example, the reaction of this compound with a primary or secondary amine, such as piperidine (B6355638) or pyrrolidine, would lead to the corresponding N-[4-(isopropoxy)butyl] derivative. nih.govnih.govijnrd.org This reaction introduces a flexible, lipophilic side chain that can modulate the pharmacological properties of the parent heterocycle. While specific examples utilizing this compound are not prevalent in the literature, the general reactivity pattern is well-established. For instance, the synthesis of piperidine-based derivatives as anti-tubulin agents often involves the introduction of various side chains to the piperidine nitrogen. nih.gov Similarly, the reaction with diamines, such as ethylenediamine, could lead to the formation of bis-alkylated products or, under controlled conditions, mono-alkylated intermediates that can be further elaborated into more complex structures like aza-crown ethers. jetir.orgmdpi.com
Potential Reactions for Heterocycle Synthesis
| Reactant | Product Class | Potential Application |
| Piperidine | N-[4-(Isopropoxy)butyl]piperidine | CNS agents, Analgesics |
| Pyrrolidine | N-[4-(Isopropoxy)butyl]pyrrolidine | Antiviral, Anticancer agents |
| Ethylenediamine | N,N'-bis[4-(Isopropoxy)butyl]ethylenediamine | Chelating agents, Catalysts |
Drug discovery often involves the screening of large libraries of compounds to identify initial "hits" that can be optimized into lead compounds. The principles of fragment-based drug discovery (FBDD) have gained prominence, where small, low-complexity molecules are screened and then grown or linked to generate more potent and selective ligands.
This compound, with its distinct isopropoxybutoxy fragment, is a potential building block for the creation of such libraries. By reacting it with a diverse set of core scaffolds (e.g., various heterocycles, phenols, thiols), a library of compounds with a common isopropoxybutyl tail can be generated. This tail can explore specific pockets in a biological target, and its lipophilic nature can influence pharmacokinetic properties. While no specific drug discovery library based on this compound has been reported, its utility in generating a focused set of molecules for screening is conceptually sound.
Material Science Applications Derived from this compound
The properties of this compound also suggest potential applications in the field of material science, particularly in the synthesis of functional polymers and liquid crystals.
The presence of both a reactive bromo group and a flexible ether chain makes this compound a candidate for the synthesis of side-chain liquid crystalline polymers. mdpi.comnih.gov The isopropoxybutoxy group could be attached to a polymerizable backbone, and its conformation and interactions with neighboring chains could influence the liquid crystalline properties of the resulting material. The synthesis of novel liquid crystalline compounds often involves the incorporation of various alkyl and alkoxy chains to tune the mesomorphic properties. researchgate.netmdpi.com
Furthermore, in the realm of supramolecular chemistry, bifunctional molecules like this compound could be used in the synthesis of crown ethers or their acyclic analogs (podands). rsc.orgnih.govcsic.es The reaction of this compound with diols under basic conditions could lead to the formation of macrocyclic structures with the isopropoxy group as a pendant side chain, potentially influencing the cation-binding selectivity and solubility of the crown ether.
Monomer Design and Polymerization Initiatives Involving Derivatives of this compound
There is a notable absence of published research detailing the design and polymerization of monomers derived from this compound. The transformation of this compound into a polymerizable species, for example through the reaction of the bromide with a suitable vinyl-containing nucleophile, is a chemically plausible route. However, specific examples of such monomers, their polymerization kinetics, and the properties of the resulting polymers are not described in the available literature.
Table 1: Hypothetical Monomers Derivable from this compound
| Monomer Name (Hypothetical) | Potential Synthetic Route | Potential Polymerization Method |
| 4-(Propan-2-yloxy)butyl acrylate | Reaction with potassium acrylate | Free-radical polymerization |
| 4-(Propan-2-yloxy)butyl methacrylate | Reaction with potassium methacrylate | Free-radical polymerization |
| 1-(4-(Propan-2-yloxy)butoxy)ethene | Williamson ether synthesis with potassium vinyl ether | Cationic polymerization |
This table is purely illustrative of chemically plausible but currently undocumented transformations.
Development of Specialty Chemicals and Additives from the Core Structure of this compound
The application of this compound in the synthesis of specialty chemicals and additives is also not well-documented. While its structure lends itself to the creation of molecules with tailored properties, such as surfactants or corrosion inhibitors, there are no specific examples in the literature that demonstrate its use for these purposes. The alkylation of various substrates with the isopropoxybutoxy- group is a feasible synthetic strategy, but the resulting products and their applications have not been reported.
Table 2: Potential Classes of Specialty Chemicals Derivable from this compound
| Specialty Chemical Class (Potential) | Potential Synthetic Approach | Potential Application |
| Quaternary Ammonium Salts | Reaction with tertiary amines | Surfactants, phase-transfer catalysts |
| Thioethers | Reaction with thiols | Antioxidants, ligands |
| Ether-functionalized Aromatics | Friedel-Crafts alkylation of aromatic compounds | Intermediates for pharmaceuticals or agrochemicals |
This table outlines potential but not currently documented synthetic pathways and applications.
Advanced Spectroscopic and Chromatographic Methodologies for the Analysis of 1 Bromo 4 Propan 2 Yloxy Butane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment of 1-bromo-4-(propan-2-yloxy)butane
A standard ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons in the isopropoxy group and the butyl chain. Similarly, the ¹³C NMR spectrum would display a unique resonance for each of the seven carbon atoms in the molecule, providing direct evidence of the carbon skeleton. docbrown.info
To definitively establish the intricate network of covalent bonds within this compound, a series of 2D NMR experiments are instrumental.
Correlation SpectroscopY (COSY) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling interactions. For this compound, COSY spectra would exhibit cross-peaks between adjacent protons, for instance, between the methine proton and the methyl protons of the isopropoxy group, and between the protons of the adjacent methylene (B1212753) groups in the butyl chain. This allows for the sequential assignment of protons along the carbon backbone.
Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum corresponds to a C-H bond. This technique is invaluable for assigning the proton and carbon resonances of the methylene and methine groups in this compound.
Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment provides information about longer-range (typically 2-3 bonds) heteronuclear couplings between protons and carbons. This is particularly powerful for connecting different spin systems separated by a heteroatom, such as the ether oxygen in this compound. For example, correlations would be expected between the protons of the isopropoxy group and the carbons of the butyl chain, and vice versa, unequivocally confirming the ether linkage.
The following table outlines the expected 2D NMR correlations for this compound.
| Proton (¹H) Signal | COSY Correlations (with ¹H at) | HSQC Correlation (with ¹³C at) | HMBC Correlations (with ¹³C at) |
| -CH(CH₃)₂ | -OCH₂- | C-7 | C-1, C-6 |
| -OCH₂- | -CH(CH₃)₂, -CH₂CH₂Br | C-6 | C-2, C-5, C-7 |
| -CH₂CH₂Br | -OCH₂-, -CH₂Br | C-5 | C-3, C-6 |
| -CH₂Br | -CH₂CH₂Br | C-4 | C-5 |
| -CH(CH₃)₂ | -CH(CH₃)₂ | C-1, C-2 | C-7 |
Note: The numbering of atoms for the table above is based on the IUPAC nomenclature for this compound.
Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration of a substance in a solution without the need for a calibration curve using the target analyte. By integrating the signal of a specific proton resonance of this compound and comparing it to the integral of a known amount of an internal standard, the exact concentration or yield of the product can be calculated.
For qNMR analysis of this compound, an internal standard with a known concentration and a resonance in a region of the spectrum that does not overlap with any of the analyte signals is chosen. The purity of this compound can be determined using the following equation:
Purity (% w/w) = (\frac{I_{analyte}}{I_{std}}) x (\frac{N_{std}}{N_{analyte}}) x (\frac{M_{analyte}}{M_{std}}) x (\frac{m_{std}}{m_{analyte}}) x
Where:
I is the integral value
N is the number of protons for the integrated signal
M is the molar mass
m is the mass
P is the purity of the standard
| Parameter | Description |
| Analyte | This compound |
| Internal Standard | e.g., Maleic acid, 1,4-Dinitrobenzene |
| Solvent | Deuterated solvent (e.g., CDCl₃, DMSO-d₆) |
| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing proton |
| Number of Scans (ns) | Sufficient for good signal-to-noise ratio (e.g., 8, 16) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a molecule by measuring the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z value of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecule. For this compound (C₇H₁₅BrO), the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio will result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any bromine-containing fragments. uni.lu
The theoretical monoisotopic mass of this compound is 194.0306 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thus confirming the elemental formula.
| Ion | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) | Observed m/z |
| [M+H]⁺ | 195.0380 | 197.0360 | To be determined experimentally |
| [M+Na]⁺ | 217.0199 | 219.0179 | To be determined experimentally |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for identifying and quantifying volatile and semi-volatile impurities in a sample of this compound.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where different components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each component, allowing for its identification.
GC-MS is also highly effective for monitoring the progress of a chemical reaction to synthesize this compound. By taking aliquots of the reaction mixture at different time points and analyzing them by GC-MS, one can track the consumption of starting materials and the formation of the desired product and any byproducts.
Common impurities that could be detected in a sample of this compound might include unreacted starting materials such as 1,4-dibromobutane (B41627) or isopropanol (B130326), or byproducts from side reactions. The mass spectrum of 1-bromobutane, a related compound, shows characteristic fragmentation patterns that can be used for identification. nist.gov
| Possible Impurity | Retention Time (min) | Key Mass Fragments (m/z) |
| Isopropanol | To be determined experimentally | 45, 43, 27 |
| 1,4-Dibromobutane | To be determined experimentally | 214, 216, 218 (M⁺), 135, 137 |
| 1-bromobutane | To be determined experimentally | 136, 138 (M⁺), 57, 41, 29 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.
In an IR spectrum, the absorption of infrared radiation corresponds to the vibrational modes of the molecule. For this compound, characteristic absorption bands would be expected for the C-H, C-O, and C-Br bonds. The IR spectrum of a similar compound, 1-bromobutane, shows characteristic C-H stretching and bending vibrations, as well as a C-Br stretching vibration in the fingerprint region. docbrown.info
Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (alkane) | Stretching | 2850-3000 |
| C-H (alkane) | Bending | 1350-1470 |
| C-O (ether) | Stretching | 1050-1150 |
| C-Br (alkyl bromide) | Stretching | 500-600 |
Advanced Chromatographic Techniques for Separation and Purification of this compound
Advanced chromatographic methods offer high resolution and efficiency, making them ideal for the analysis of complex mixtures and the purification of specific compounds. These techniques are crucial in both quality control and the production of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis of this compound and Related Substances
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the purity analysis of this compound, a reversed-phase HPLC method is often the most suitable approach. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
A typical HPLC system for this analysis would consist of a pump, an injector, a column, a detector (such as a UV detector), and a data acquisition system. waters.com The choice of column and mobile phase is critical for achieving optimal separation of this compound from potential impurities, which could include starting materials like 1,4-dibromobutane and isopropanol, or by-products.
Table 1: Proposed HPLC Method for Purity Analysis of this compound
| Parameter | Proposed Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile |
Disclaimer: The conditions presented in this table are proposed based on the analysis of structurally similar compounds and may require optimization for the specific analysis of this compound.
Preparative Chromatography for Scale-Up Purification of this compound
Preparative chromatography is utilized to purify larger quantities of a compound, moving from analytical-scale separation to a larger scale for isolation purposes. phenomenex.comrssl.com The goal is to isolate this compound from a reaction mixture with high purity. The principles of separation are the same as in analytical chromatography, but the column dimensions, flow rates, and sample loading are significantly larger. warwick.ac.uk
The process typically begins with the development of a robust analytical method, which is then scaled up for preparative purposes. phenomenex.com For this compound, a normal-phase preparative chromatography approach could be effective, especially for separating it from more polar or less polar impurities. In normal-phase chromatography, a polar stationary phase (like silica (B1680970) gel) is used with a non-polar mobile phase.
The synthesis of this compound can be achieved by reacting isopropanol with 1,4-dibromobutane. prepchem.com The resulting crude product will likely contain unreacted starting materials and potentially some by-products. Preparative chromatography can be employed to effectively remove these impurities.
Table 2: Proposed Preparative Chromatography Method for Purification of this compound
| Parameter | Proposed Condition |
| Column | Silica gel column (larger dimensions, e.g., 250 mm x 50 mm) |
| Mobile Phase | A gradient of Ethyl Acetate (B1210297) in Hexane (e.g., starting from 0% Ethyl Acetate and gradually increasing) |
| Flow Rate | 50-100 mL/min (depending on column dimensions) |
| Detection | UV detector with a flow cell suitable for high flow rates |
| Fraction Collection | Automated fraction collector based on UV signal |
| Sample Loading | Dissolve crude product in a minimal amount of a non-polar solvent like Hexane |
Disclaimer: The conditions presented in this table are proposed and would require optimization based on the specific impurity profile of the crude this compound mixture.
Supercritical Fluid Chromatography (SFC) for Rapid Separation of this compound and its Enantiomers (if applicable)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. shimadzu.com SFC offers several advantages over traditional HPLC, including faster separations, reduced organic solvent consumption, and lower backpressure. shimadzu.comwindows.net It is considered a "green" technology due to the use of CO2. shimadzu.com
For the analysis of this compound, SFC can be a valuable tool for rapid, high-efficiency achiral separations. The technique is well-suited for the separation of non-polar to moderately polar compounds. The use of a co-solvent, typically an alcohol like methanol, allows for the modification of the mobile phase's polarity to optimize separation. chromatographyonline.com
It is important to note that this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, the separation of enantiomers is not applicable to this specific compound. However, SFC is still a powerful technique for its rapid purification and analysis.
Table 3: Proposed SFC Method for Achiral Analysis of this compound
| Parameter | Proposed Condition |
| Column | Achiral stationary phase (e.g., silica or diol-based column) |
| Mobile Phase | Supercritical CO2 with a Methanol co-solvent gradient |
| Flow Rate | 2-5 mL/min (for analytical scale) |
| Back Pressure | 100-150 bar |
| Column Temperature | 40 °C |
| Detection | UV or Evaporative Light Scattering Detector (ELSD) |
| Sample Preparation | Dissolve sample in a suitable organic solvent (e.g., Methanol) |
Disclaimer: The conditions presented in this table are proposed for the achiral analysis of this compound and would need to be optimized.
Computational and Theoretical Investigations of 1 Bromo 4 Propan 2 Yloxy Butane and Its Reaction Pathways
Quantum Chemical Calculations for Conformational Analysis of 1-bromo-4-(propan-2-yloxy)butane
The flexibility of the butyl chain and the presence of the bulky isopropoxy group in this compound give rise to a complex potential energy surface with numerous conformational isomers. Quantum chemical calculations are essential to navigate this landscape and identify the most stable structures.
Energy Minimization and Identification of Stable Conformational Isomers of this compound
Conformational analysis of acyclic molecules like this compound involves the study of energy changes associated with rotations around single bonds. lumenlearning.comlibretexts.orgucsb.edu The most stable conformations, or conformers, correspond to energy minima on the potential energy surface. These are typically staggered arrangements where bulky substituents are positioned to minimize steric hindrance. lumenlearning.comlibretexts.org
For this compound, rotations around the C-C and C-O bonds of the 4-(propan-2-yloxy)butyl chain are of primary interest. The most significant steric interactions are expected to arise from the bulky bromine atom and the isopropoxy group. The lowest energy conformers will likely adopt an extended, anti-periplanar arrangement along the butane (B89635) backbone to maximize the distance between these groups. Gauche interactions, where these bulky groups are at a 60° dihedral angle, would introduce steric strain and result in higher energy conformers. libretexts.org
Interactive Table: Predicted Stable Conformational Isomers of this compound
| Conformer | Dihedral Angle (Br-C1-C2-C3) | Dihedral Angle (C2-C3-C4-O) | Dihedral Angle (C3-C4-O-CH) | Predicted Relative Energy (kcal/mol) |
| Anti-Anti-Anti | 180° | 180° | 180° | 0.0 (most stable) |
| Anti-Anti-Gauche | 180° | 180° | 60° | 0.9 |
| Anti-Gauche-Anti | 180° | 60° | 180° | 1.2 |
| Gauche-Anti-Anti | 60° | 180° | 180° | 1.5 |
Note: The relative energies are illustrative and would require specific quantum chemical calculations for precise determination.
Calculation of Bond Dissociation Energies and Stability Profiles for this compound
Bond dissociation energy (BDE) is a critical parameter that quantifies the strength of a chemical bond and is defined as the standard enthalpy change required to break a bond homolytically. wikipedia.orgyoutube.com For this compound, the C-Br bond is of particular interest as its cleavage is a key step in many potential reactions.
The BDE of the C-Br bond in bromoalkanes is influenced by the structure of the alkyl group. researcher.life Generally, the C-Br bond is weaker than C-H and C-C bonds. libretexts.org While specific experimental or calculated BDE values for this compound are not available, we can refer to typical values for primary bromoalkanes. ucsb.eduresearchgate.net
Interactive Table: Typical Bond Dissociation Energies (BDE) Relevant to this compound
| Bond | Typical BDE (kcal/mol) |
| Primary C-Br | ~70 |
| Primary C-H | ~100 |
| Secondary C-H | ~98 |
| C-C | ~88 |
| C-O (ether) | ~85 |
Note: These are average values and the actual BDEs in this compound may vary due to its specific structure.
Electronic Structure and Reactivity Descriptors for this compound
The electronic structure of a molecule governs its reactivity. By analyzing the distribution of electrons and the nature of its molecular orbitals, we can predict how this compound will interact with other chemical species.
Frontier Molecular Orbital (FMO) Theory Analysis for Predicting Reactivity of this compound
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).
For this compound, the HOMO is expected to be localized on the atoms with the highest electron density and lone pairs, which would be the oxygen atom of the ether linkage and the bromine atom. The LUMO, on the other hand, is anticipated to be centered on the antibonding orbital of the C-Br bond (σ*C-Br). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. wikipedia.orgnih.gov
Interactive Table: Predicted Frontier Molecular Orbital Characteristics for this compound
| Molecular Orbital | Predicted Primary Localization | Predicted Energy Level (eV) | Role in Reactivity |
| HOMO | Oxygen and Bromine atoms | -10 to -11 | Nucleophilic site |
| LUMO | C-Br antibonding orbital (σ*C-Br) | 1 to 2 | Electrophilic site |
| HOMO-LUMO Gap | - | ~11 to 13 | Indicator of kinetic stability |
Note: The energy levels are estimations based on typical values for similar molecules and would need to be confirmed by computational calculations.
Electrostatic Potential Surfaces and Nucleophilicity/Electrophilicity Predictions for Reaction Sites on this compound
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.govnih.govdtic.milresearchgate.netrsc.org This allows for the prediction of sites susceptible to nucleophilic and electrophilic attack.
In this compound, the MEP surface is expected to show a region of negative electrostatic potential around the oxygen atom of the ether due to its lone pairs, making it a likely site for electrophilic attack. Conversely, a region of positive electrostatic potential is anticipated around the carbon atom bonded to the bromine (the α-carbon) due to the electron-withdrawing inductive effect of the bromine atom. This makes the α-carbon an electrophilic site, susceptible to attack by nucleophiles. The bromine atom itself will exhibit a region of negative potential, consistent with its role as a potential leaving group.
Mechanistic Studies of Reactions Involving this compound
The presence of a polar C-Br bond and an ether linkage suggests that this compound can undergo several types of reactions. Theoretical studies can elucidate the mechanisms of these transformations, providing insights into the transition states and reaction energetics.
Common reactions for primary haloalkanes like this compound include nucleophilic substitution and elimination reactions. libretexts.orgyoutube.comsavemyexams.comdocbrown.infopressbooks.pubsavemyexams.comchemguide.co.ukunacademy.com
Nucleophilic Substitution (SN2): Given that it is a primary bromoalkane, this compound is expected to readily undergo SN2 reactions. In this mechanism, a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion in a single, concerted step. youtube.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.
Elimination (E2): In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with substitution. This involves the abstraction of a proton from the β-carbon (the carbon adjacent to the α-carbon) and the simultaneous departure of the bromide ion, leading to the formation of an alkene. docbrown.infochemguide.co.uk
Grignard Reagent Formation: Like other bromoalkanes, this compound can react with magnesium metal to form a Grignard reagent. researchgate.netnih.govyoutube.commasterorganicchemistry.comyoutube.com This would transform the electrophilic α-carbon into a highly nucleophilic carbon, which is a powerful tool in organic synthesis for forming new carbon-carbon bonds. The presence of the ether functionality within the same molecule could potentially influence the stability and reactivity of the formed Grignard reagent through intramolecular coordination.
Transition State Characterization for Substitution and Elimination Reactions of this compound
The competition between substitution (S\textsubscript{N}1 and S\textsubscript{N}2) and elimination (E1 and E2) reactions is a cornerstone of organic chemistry. For a primary alkyl bromide like this compound, bimolecular pathways (S\textsubscript{N}2 and E2) are generally expected to be more favorable than unimolecular pathways (S\textsubscript{N}1 and E1), which proceed through a less stable primary carbocation.
A comprehensive computational study would involve locating the transition state geometries for these competing pathways. This process utilizes quantum mechanical calculations to map the potential energy surface of the reacting system. Key parameters that would be determined from such a study include activation energies, which indicate the kinetic favorability of each pathway, and the geometric arrangement of atoms at the transition state. This would reveal, for instance, the bond-breaking and bond-forming distances in the S\textsubscript{N}2 transition state or the dihedral angle between the departing proton and the bromide in the E2 transition state.
Hypothetical Data for Transition State Analysis:
Without specific literature, we can only hypothesize the type of data that would be generated. A data table summarizing these findings would likely include:
| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |
| S\textsubscript{N}2 | DFT (B3LYP/6-311+G(d,p)) | Data not available | C-Br: Data not available, Nu-C: Data not available |
| E2 | DFT (B3LYP/6-311+G(d,p)) | Data not available | C-H: Data not available, C-Br: Data not available |
This table represents a template of the kind of data that would be produced from a dedicated computational study, but the values remain undetermined in the absence of research.
Solvent Effects on Reaction Kinetics and Thermodynamics of this compound Transformations
The choice of solvent can dramatically influence the outcome of a reaction. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effect of different solvents on the energies of reactants, transition states, and products. This allows for the prediction of how reaction rates and equilibria will shift in various solvent environments.
For this compound, a study of solvent effects would quantify the stabilization or destabilization of charged intermediates and transition states. For example, polar protic solvents would be expected to solvate the leaving bromide ion effectively, potentially favoring pathways with more charge separation. Conversely, polar aprotic solvents might favor the S\textsubscript{N}2 pathway by not solvating the nucleophile as strongly.
Illustrative Data on Solvent Effects:
A comparative table would be essential to present these findings:
| Solvent | Dielectric Constant | Predicted Predominant Pathway | Relative Rate Constant (k_rel) |
| Methanol (Protic) | 32.7 | Data not available | Data not available |
| Dimethyl Sulfoxide (Aprotic) | 46.7 | Data not available | Data not available |
| Acetonitrile (Aprotic) | 37.5 | Data not available | Data not available |
| Water (Protic) | 80.1 | Data not available | Data not available |
As with the previous section, this table highlights the type of data that is currently unavailable for this compound.
Molecular Dynamics Simulations for Solvent-Solute Interactions Involving this compound
Molecular dynamics (MD) simulations offer a dynamic picture of how individual solvent molecules interact with a solute molecule over time. For this compound, MD simulations could reveal the structure of the solvent shell surrounding the molecule, including the orientation of solvent molecules around the polar C-Br bond and the ether oxygen.
These simulations would provide insights into the microscopic details of solvation, such as the formation of hydrogen bonds between protic solvent molecules and the ether oxygen or the leaving bromide ion. This information is crucial for a deeper understanding of the solvent effects calculated using continuum models. Radial distribution functions (RDFs) are a common way to present MD simulation data, showing the probability of finding a solvent atom at a certain distance from a solute atom.
Example of Potential Molecular Dynamics Output:
| Solute Atom | Solvent | Peak of First Solvation Shell (Å) | Coordination Number |
| Br | Water | Data not available | Data not available |
| O (ether) | Water | Data not available | Data not available |
| Br | Methanol | Data not available | Data not available |
| O (ether) | Methanol | Data not available | Data not available |
This table illustrates the specific, yet currently absent, data that would be generated from molecular dynamics simulations.
Future Perspectives and Emerging Research Avenues for 1 Bromo 4 Propan 2 Yloxy Butane
Development of Novel Catalytic Reactions for Selective Functionalization of 1-bromo-4-(propan-2-yloxy)butane
The selective functionalization of alkyl halides and ethers is a cornerstone of modern organic chemistry. Future research on this compound is likely to focus on developing novel catalytic systems that can selectively target either the C-Br bond or the C-H bonds adjacent to the ether oxygen.
Recent advancements in catalysis have demonstrated the ability to functionalize traditionally inert C-H bonds. beilstein-journals.org For instance, photoredox catalysis has emerged as a powerful tool for a variety of C-H functionalization reactions. acs.org The application of such catalytic systems to this compound could enable the introduction of new functional groups at the α-position to the ether oxygen with high regioselectivity. researchgate.net Furthermore, the development of catalysts that can mediate the dual functionalization of ethers, involving processes like dealkylation-oxidation-bromination, could open up new synthetic pathways. rsc.org
Below is a table summarizing potential catalytic strategies for the selective functionalization of this compound, based on analogous transformations reported in the literature.
| Catalytic Strategy | Target Bond | Potential Transformation | Catalyst Type |
| Photoredox Catalysis | α-C-H (ether) | Arylation, Alkylation | Iridium or Ruthenium complexes |
| Transition Metal Catalysis | C-Br | Cross-coupling reactions | Palladium, Nickel, or Copper complexes |
| C-H Activation/Functionalization | α-C-H (ether) | Introduction of various functional groups | Rhodium, Ruthenium, or Iridium complexes |
| Dehydrogenative Dual Functionalization | C-H and C-O | Oxidation and α-bromination | Aerobic oxidation systems |
Integration of this compound in Automated Synthesis Platforms and High-Throughput Experimentation
The rise of automated synthesis and high-throughput experimentation (HTE) is revolutionizing chemical research by enabling the rapid screening of reaction conditions and the synthesis of large compound libraries. The integration of versatile building blocks like this compound into these platforms is a promising future direction.
Automated flow synthesis platforms, which allow for the precise control of reaction parameters and the seamless integration of multiple reaction steps, are particularly well-suited for the multistep synthesis of complex molecules derived from this compound. nih.govnih.govamidetech.comchemrxiv.org For instance, a flow system could be designed to first perform a catalytic cross-coupling reaction at the C-Br bond, followed by a selective C-H functionalization adjacent to the ether. This would allow for the efficient and automated construction of diverse molecular scaffolds.
The table below outlines the potential benefits of integrating this compound into automated synthesis workflows.
| Aspect | Benefit |
| Reaction Optimization | Rapid screening of catalysts, solvents, and temperatures for selective functionalization. |
| Library Synthesis | Automated generation of diverse derivatives for biological screening or materials science applications. |
| Process Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |
| Data Generation | Collection of large datasets to inform reaction modeling and prediction. |
Exploration of Bio-based Precursors and Enzymatic Transformations for the Synthesis of this compound
The increasing demand for sustainable chemical processes is driving research into the use of bio-based feedstocks and enzymatic catalysis. A significant future research avenue for this compound lies in the development of synthetic routes that utilize renewable resources.
A key potential bio-based precursor for the butane (B89635) backbone of the target molecule is 1,4-butanediol (B3395766) (BDO). rsc.orgblogspot.comresearchgate.netacs.orgstraitsresearch.com Significant progress has been made in the microbial production of BDO from sugars through fermentation. blogspot.com This bio-derived BDO can then be converted to this compound through chemical transformations.
Furthermore, the field of enzymatic catalysis offers exciting possibilities for the selective synthesis of this compound. While the direct enzymatic synthesis of this compound has not yet been reported, the discovery and engineering of halogenating enzymes (halogenases) and ether-forming enzymes could enable a biocatalytic route. nih.govresearchgate.netmdpi.comcapes.gov.brnih.gov Halogenases are known to catalyze the regio- and stereoselective halogenation of a wide range of organic molecules. nih.govresearchgate.net
The following table summarizes potential bio-based and enzymatic approaches for the synthesis of this compound.
| Approach | Key Transformation | Precursor(s) | Potential Biocatalyst |
| Chemo-enzymatic Synthesis | Enzymatic halogenation of a bio-derived ether | 4-(propan-2-yloxy)butan-1-ol | Flavin-dependent halogenase |
| Bio-based Chemical Synthesis | Chemical conversion of bio-derived BDO | Bio-1,4-butanediol, Isopropanol (B130326) | N/A (Chemical catalysts) |
| Whole-cell Biocatalysis | Microbial production and functionalization | Sugars, Isopropanol | Engineered microorganisms |
Potential in Advanced Materials and Nanotechnology Utilizing Derivatives of this compound
The unique combination of a reactive handle (bromine) and a flexible ether chain in derivatives of this compound makes them attractive candidates for the development of advanced materials and for applications in nanotechnology.
The bromo group can serve as an anchor point for grafting these molecules onto surfaces or for their incorporation into polymer backbones. For example, derivatives of this compound could be used to functionalize nanoparticles, such as gold or silver nanoparticles, to create tailored surface properties. acs.orgwabash.edu The isopropoxy group can influence the solubility and self-assembly behavior of these functionalized nanomaterials. alfa-chemistry.comnih.gov
In materials science, the incorporation of this bifunctional molecule into polymers could lead to materials with tunable properties, such as altered hydrophobicity, thermal stability, or refractive index. The flexible ether chain can impart flexibility to the polymer, while the bromine atom (or a functional group derived from it) can be used for post-polymerization modification.
The table below highlights potential applications of this compound derivatives in materials science and nanotechnology.
| Application Area | Potential Role of the Derivative | Resulting Material/System |
| Nanoparticle Functionalization | Surface ligand to modify hydrophobicity and stability | Functionalized gold/silver nanoparticles, quantum dots |
| Polymer Synthesis | Monomer or chain transfer agent in controlled radical polymerization | Polymers with tunable properties |
| Surface Modification | Covalent attachment to surfaces to alter wetting or biocompatibility | Modified silicon wafers, self-assembled monolayers |
| Drug Delivery | Component of a linker in antibody-drug conjugates or nanoparticle-based drug carriers | Targeted drug delivery systems |
Unexplored Reactivity Patterns and Synthetic Applications of this compound in Emerging Fields
Beyond the more established areas of research, there are several unexplored reactivity patterns and synthetic applications of this compound that could be of interest in emerging fields of chemistry.
The concept of bifunctional molecules, which contain two distinct reactive moieties, has gained significant attention in areas such as chemical biology and drug discovery. nih.govacs.orgmdpi.comwuxibiology.com this compound can serve as a scaffold for the synthesis of novel bifunctional molecules. For example, the bromine can be converted into one functional group, while the ether moiety can be further functionalized or used to modulate the molecule's physical properties.
The development of three-component coupling reactions involving this compound could also lead to the rapid construction of complex molecular architectures. rsc.org Such reactions, where three or more reactants are combined in a single step, are highly desirable for their efficiency and atom economy.
The table below lists some speculative but potentially high-impact research directions for this compound.
| Research Direction | Potential Application | Key Chemical Transformation |
| Synthesis of Bifunctional Molecules | PROTACs, chemical probes | Sequential functionalization of the C-Br bond and the ether moiety |
| Three-Component Coupling Reactions | Diversity-oriented synthesis | Reactions involving the C-Br bond and a nucleophile/electrophile pair |
| Intramolecular Cyclization Reactions | Synthesis of heterocyclic compounds | Base- or metal-catalyzed cyclization of derivatives |
| Radical Chemistry | Late-stage functionalization | Generation of a radical at the carbon bearing the bromine |
Q & A
What are the established synthetic methodologies for preparing 1-bromo-4-(propan-2-yloxy)butane, and what are the critical reaction parameters influencing yield?
The synthesis typically involves bromination of a butane derivative containing a propan-2-yloxy group. One method includes substituting a hydroxyl or sulfanyl group at the fourth carbon with bromine using agents like HBr or PBr₃. Critical parameters include reaction temperature (to minimize elimination), solvent polarity (polar aprotic solvents favor SN2 mechanisms), and stoichiometric control to avoid over-bromination. The propan-2-yloxy group’s steric bulk may influence regioselectivity .
How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of this compound?
¹H NMR reveals distinct splitting patterns: the methyl groups of the isopropoxy moiety (δ ~1.2 ppm, doublet) and the adjacent methylene protons (δ ~3.5–4.0 ppm, multiplet). ¹³C NMR identifies the brominated carbon (δ ~30–40 ppm) and the ether-linked carbons (δ ~70–80 ppm). Impurities, such as unreacted precursors or elimination byproducts (e.g., alkenes), are detected via unexpected peaks or integration discrepancies. Coupling constants (e.g., J = 6 Hz for isopropyl splitting) further validate the structure .
What mechanistic considerations govern the nucleophilic substitution reactivity of the bromine atom in this compound under different solvent conditions?
The primary bromine at C1 favors SN2 mechanisms due to minimal steric hindrance. Polar aprotic solvents (e.g., DMSO) stabilize the transition state, accelerating substitution. Protic solvents (e.g., ethanol) may slow the reaction by stabilizing the leaving group via hydrogen bonding. The isopropoxy group at C4 does not directly participate but may influence solubility or steric effects in bulky nucleophiles .
In Suzuki-Miyaura cross-coupling reactions, how does the electronic environment of this compound influence its reactivity with palladium catalysts?
The electron-donating isopropoxy group slightly deactivates the aryl/alkyl bromide, reducing electrophilicity. However, the primary alkyl bromide’s strong leaving-group ability compensates, enabling efficient oxidative addition to Pd(0). Ligand choice (e.g., triphenylphosphine) and base (e.g., K₂CO₃) optimize transmetallation and reductive elimination. This reactivity is exploited in constructing carbon-carbon bonds for natural product intermediates .
What experimental strategies mitigate competing elimination pathways during nucleophilic substitution reactions involving this compound?
- Low temperatures (0–25°C) suppress E2 elimination.
- Bulky bases (e.g., KOtBu) favor substitution over elimination by hindering β-hydrogen abstraction.
- Polar aprotic solvents (e.g., DMF) stabilize the transition state for SN2.
- Controlled stoichiometry of base prevents excess deprotonation, reducing alkene formation .
How does X-ray crystallography using SHELX software resolve structural ambiguities in derivatives of this compound?
SHELXL refines crystal structures by modeling atomic positions against diffraction data. For derivatives, it resolves bond-length anomalies (e.g., C-Br vs. C-O distances) and confirms stereochemistry. Twinning or disorder in crystals (common with flexible butane chains) is addressed using constraints (e.g., DFIX for bond lengths). High-resolution data (>1.0 Å) improve accuracy, particularly for halogen positioning .
What chromatographic techniques effectively purify this compound, and how does the ether group influence separation?
- Flash column chromatography with silica gel and a hexane/ethyl acetate gradient separates the product from bromination byproducts. The ether group increases polarity, requiring higher ethyl acetate ratios (10–20%) for elution.
- GC-MS monitors purity, with the bromine isotope pattern (¹:¹ ratio for ⁷⁹Br/⁸¹Br) confirming molecular identity. The isopropoxy group’s volatility allows detection without derivatization .
How do kinetic isotope effect (KIE) studies elucidate rate-determining steps in reactions involving this compound?
Deuterating the β-hydrogens (C2 or C3) and measuring rate changes (kH/kD) distinguishes between SN2 (small KIE) and E2 (large KIE) mechanisms. A primary KIE (>2) indicates C-H bond cleavage in the transition state (elimination), while a secondary KIE (~1) suggests concerted substitution. Isotopic labeling at the α-carbon (C1) further probes bond-breaking dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
